Cas no 72701-63-4 (Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate)

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate structure
72701-63-4 structure
Product Name:Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
CAS No:72701-63-4
MF:C10H8ClN3O4
MW:269.641221046448
MDL:MFCD00052634
CID:573608
PubChem ID:247445
Update Time:2025-07-22

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
    • 4-Pyridinecarboxylicacid, 2-chloro-3-cyano-6-methyl-5-nitro-, ethyl ester
    • ethyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate
    • 72701-63-4
    • DTXSID30289568
    • NSC-61973
    • 2-methyl-3-nitro-4-ethoxycarbonyl-5-cyano-6-chloropyridine
    • FT-0625945
    • NSC61973
    • C10H8ClN3O4
    • DB-342930
    • ETHYL2-CHLORO-3-CYANO-6-METHYL-5-NITROISONICOTINATE
    • MDL: MFCD00052634
    • Inchi: 1S/C10H8ClN3O4/c1-3-18-10(15)7-6(4-12)9(11)13-5(2)8(7)14(16)17/h3H2,1-2H3
    • InChI Key: SEHVSYSJEKTOTF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C(C(=O)OCC)=C(C(C)=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 269.02044
  • Monoisotopic Mass: 269.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • Density: 1.46
  • Melting Point: 55℃
  • Boiling Point: 416.4°C at 760 mmHg
  • Flash Point: 205.6°C
  • Refractive Index: 1.569
  • PSA: 106.12

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate Security Information

  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22;R36/37/38
  • Safety Term:S26;S36/37/39

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM123673-1g
ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
72701-63-4 95%
1g
$355 2023-02-18
TRC
E072430-50mg
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
72701-63-4
50mg
$ 265.00 2022-06-05
TRC
E072430-100mg
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
72701-63-4
100mg
$ 435.00 2022-06-05
Chemenu
CM123673-1g
ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
72701-63-4 95%
1g
$371 2021-08-05
Alichem
A029205991-1g
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
72701-63-4 95%
1g
$998.00 2023-09-01
eNovation Chemicals LLC
D502663-1g
Ethyl 2-chloro-3-cyano-6-Methyl-5-nitroisonicotinate
72701-63-4 97%
1g
$559 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645113-1g
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
72701-63-4 98%
1g
¥2912.00 2024-05-02
eNovation Chemicals LLC
D502663-1g
Ethyl 2-chloro-3-cyano-6-Methyl-5-nitroisonicotinate
72701-63-4 97%
1g
$559 2025-02-19
eNovation Chemicals LLC
D502663-1g
Ethyl 2-chloro-3-cyano-6-Methyl-5-nitroisonicotinate
72701-63-4 97%
1g
$559 2025-02-25

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate Related Literature

Additional information on Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

Research Brief on Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4)

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its significance in the construction of heterocyclic frameworks, which are pivotal in drug discovery and development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, biological relevance, and potential industrial uses.

Recent literature has emphasized the role of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate in the synthesis of novel pyridine derivatives, which exhibit a wide range of pharmacological activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a precursor in the development of kinase inhibitors, which are critical in targeting cancer pathways. The compound's unique structural features, including the nitro and cyano groups, facilitate diverse chemical transformations, enabling the creation of complex molecules with enhanced bioactivity.

In addition to its pharmaceutical applications, this compound has also been investigated for its potential in agrochemical research. A 2022 study in Pest Management Science reported its use in the synthesis of neonicotinoid analogs, which are effective against resistant insect populations. The study highlighted the compound's versatility in introducing functional groups that improve the efficacy and selectivity of these agrochemicals.

From a synthetic chemistry perspective, advancements in catalytic methods have further enhanced the efficiency of reactions involving Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate. For instance, a recent Organic Letters publication (2023) described a palladium-catalyzed cross-coupling reaction that significantly reduces the formation of by-products, thereby improving yield and purity. This methodological innovation is expected to streamline the large-scale production of derivatives based on this compound.

Despite its promising applications, challenges remain in optimizing the compound's stability and solubility for broader industrial use. Ongoing research is exploring modifications to its ester group to address these limitations while retaining its reactivity. Collaborative efforts between academic and industrial researchers are anticipated to yield scalable solutions in the near future.

In conclusion, Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS: 72701-63-4) continues to be a valuable building block in both pharmaceutical and agrochemical research. Its structural versatility and functional group compatibility make it a focal point for innovative synthetic strategies. Future studies are likely to uncover additional applications, particularly in the realm of targeted drug delivery and sustainable agrochemical development.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent